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Compound of Interest

Compound Name: 4-Chloroquinoline-5-carbonitrile

Cat. No.: B154564 Get Quote

An In-depth Technical Guide to 4-Chloroquinoline-5-carbonitrile for Researchers and Drug

Development Professionals

Introduction
4-Chloroquinoline-5-carbonitrile is a heterocyclic aromatic compound of significant interest in

medicinal chemistry and drug discovery. As a substituted quinoline, it serves as a valuable

scaffold and key intermediate in the synthesis of more complex molecules with potential

therapeutic activities. The presence of the chloro group at the 4-position provides a reactive

site for nucleophilic substitution, while the carbonitrile group at the 5-position can be further

manipulated or may contribute to the molecule's interaction with biological targets. This guide

provides a comprehensive overview of its commercial availability, key technical data, relevant

experimental protocols, and its role within the context of targeted cancer therapy, specifically as

a potential modulator of critical signaling pathways.

Commercial Suppliers and Product Specifications
A number of chemical suppliers offer 4-Chloroquinoline-5-carbonitrile for research and

development purposes. The table below summarizes key quantitative data from various

commercial sources to facilitate comparison. It is important for researchers to verify the

specifications with the supplier by requesting a certificate of analysis (CoA) for their specific lot.
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Supplier
CAS

Number

Molecular

Formula

Molecular

Weight (

g/mol )

Purity
Physical

Form

Sigma-

Aldrich
132586-14-2 C₁₀H₅ClN₂ 188.61 ≥96% White Solid[1]

Parchem 132586-14-2 C₁₀H₅ClN₂ 188.61 Not specified Not specified

J & W

Pharmlab
132586-14-2 C₁₀H₅ClN₂ 188.61 Not specified White Solid[1]

BLD Pharm 132586-14-2 C₁₀H₅ClN₂ 188.61 Not specified Not specified

Note: While some suppliers may list CAS number 69875-49-6, this more commonly refers to

the isomeric 4-Chloroquinoline-3-carbonitrile. Researchers should confirm the correct isomer

and CAS number (132586-14-2 for the 5-carbonitrile) before purchasing.

Experimental Protocols
This section provides detailed methodologies for the synthesis of 4-Chloroquinoline-5-
carbonitrile and a representative biological assay to evaluate its potential as a kinase inhibitor.

Proposed Synthesis of 4-Chloroquinoline-5-carbonitrile
The synthesis of 4-Chloroquinoline-5-carbonitrile can be approached via a two-step process

involving the construction of the quinoline core followed by chlorination. A plausible route starts

from a suitable aniline precursor to form the 4-hydroxyquinoline intermediate, which is then

converted to the final product.

Step 1: Synthesis of 4-Hydroxyquinoline-5-carbonitrile

This step typically involves a cyclization reaction, such as the Gould-Jacobs reaction, starting

with an appropriately substituted aniline and a malonic acid derivative.

Reactants:

2-Amino-6-cyanobenzoic acid (or a related aminobenzonitrile)
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Diethyl malonate

Diphenyl ether (solvent)

Procedure:

A mixture of 2-amino-6-cyanobenzoic acid and diethyl malonate is heated, leading to the

formation of an anilinomalonate intermediate.

This intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and

heated to approximately 250 °C.

The high temperature induces a thermal cyclization to form the 4-hydroxyquinoline ring

system.

Upon cooling, the product, 4-hydroxyquinoline-5-carbonitrile, precipitates from the solution

and can be collected by filtration.

The crude product is washed with a non-polar solvent (e.g., hexane) to remove the

diphenyl ether and can be further purified by recrystallization.

Step 2: Chlorination of 4-Hydroxyquinoline-5-carbonitrile

The hydroxyl group at the 4-position is converted to a chloro group using a standard

chlorinating agent like phosphorus oxychloride (POCl₃).

Reactants:

4-Hydroxyquinoline-5-carbonitrile

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF) (catalyst, optional)

Procedure:

4-Hydroxyquinoline-5-carbonitrile is suspended in an excess of phosphorus oxychloride. A

catalytic amount of DMF can be added to facilitate the reaction.
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The mixture is heated under reflux for 2-4 hours. The reaction should be monitored by

Thin Layer Chromatography (TLC) until the starting material is consumed.

After completion, the reaction mixture is cooled to room temperature, and the excess

POCl₃ is carefully removed under reduced pressure.

The residue is then cautiously poured onto crushed ice with vigorous stirring. This will

hydrolyze the remaining POCl₃ and precipitate the crude product.

The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium

hydroxide solution) to a pH of 7-8.

The precipitated solid, 4-Chloroquinoline-5-carbonitrile, is collected by filtration, washed

thoroughly with water, and dried.

Further purification can be achieved by column chromatography on silica gel or by

recrystallization from a suitable solvent like ethanol or acetone.

Synthesis Workflow: 4-Chloroquinoline-5-carbonitrile

2-Amino-6-cyanobenzoic Acid +
Diethyl Malonate

Intermediate Anilinomalonate

Heat

4-Hydroxyquinoline-5-carbonitrile

Thermal Cyclization (e.g., in Diphenyl Ether, ~250°C)

4-Chloroquinoline-5-carbonitrile

Chlorination (POCl₃, Reflux)
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Proposed synthesis workflow for 4-Chloroquinoline-5-carbonitrile.

In Vitro Kinase Inhibition Assay (Example: Src Kinase)
Given that quinoline derivatives are frequently investigated as kinase inhibitors, a common

experiment is to assess their ability to inhibit the activity of a specific kinase, such as Src.

Principle: This assay measures the ability of the test compound (4-Chloroquinoline-5-
carbonitrile) to inhibit the phosphorylation of a substrate peptide by a specific kinase. The

amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-

based method.

Materials:

Recombinant human Src kinase

Kinase substrate peptide (e.g., a poly-Glu-Tyr peptide)

Adenosine triphosphate (ATP)

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

Test compound (4-Chloroquinoline-5-carbonitrile) dissolved in DMSO

Detection reagent (e.g., an antibody-based system that detects phosphorylated substrate,

or an ATP-depletion luminescence assay)

384-well microplate

Procedure:

A solution of the Src kinase and the substrate peptide in assay buffer is prepared.

Serial dilutions of 4-Chloroquinoline-5-carbonitrile are prepared in DMSO and then

diluted in assay buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b154564?utm_src=pdf-body-img
https://www.benchchem.com/product/b154564?utm_src=pdf-body
https://www.benchchem.com/product/b154564?utm_src=pdf-body
https://www.benchchem.com/product/b154564?utm_src=pdf-body
https://www.benchchem.com/product/b154564?utm_src=pdf-body
https://www.benchchem.com/product/b154564?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In the wells of a microplate, add the kinase/substrate solution and the diluted test

compound. Include controls for 100% kinase activity (DMSO vehicle only) and 0% activity

(no kinase or a known potent inhibitor).

To initiate the kinase reaction, a solution of ATP is added to all wells. The final ATP

concentration should be at or near its Km value for the kinase.

The plate is incubated at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60

minutes).

The reaction is stopped by adding a detection reagent.

The signal (e.g., fluorescence or luminescence) is read using a plate reader.

The percentage of inhibition for each compound concentration is calculated relative to the

controls. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by

50%) is then determined by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a dose-response curve.

Biological Context and Signaling Pathways
Quinoline-based molecules are widely recognized for their ability to function as ATP-

competitive inhibitors of protein kinases.[2] Many of these kinases are critical components of

signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell

proliferation, survival, and metastasis. Two such interconnected pathways are the Src and

PI3K/Akt/mTOR pathways.

Src Kinase Signaling
c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion,

growth, migration, and differentiation.[3] Its aberrant activation is a common feature in many

cancers. Activated Src can trigger multiple downstream cascades, including the PI3K/Akt

pathway.

PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[4]

[5] It is one of the most frequently activated pathways in human cancers. Upon activation by
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upstream signals (such as those from receptor tyrosine kinases or Src), PI3K phosphorylates

membrane lipids, leading to the recruitment and activation of the kinase Akt. Activated Akt then

phosphorylates a host of downstream targets, including mTOR (mammalian target of

rapamycin), which in turn promotes protein synthesis and cell growth.

The structural similarity of 4-Chloroquinoline-5-carbonitrile to known kinase inhibitors

suggests it could potentially act as an inhibitor within these pathways, making it a compound of

interest for developing targeted cancer therapies.
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Potential role of quinoline derivatives as inhibitors in the Src and PI3K/Akt/mTOR pathways.

Conclusion
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4-Chloroquinoline-5-carbonitrile is a readily available chemical intermediate with significant

potential for the development of novel therapeutic agents, particularly in the field of oncology.

Its utility as a scaffold for creating kinase inhibitors makes it a valuable tool for researchers.

This guide has provided an overview of its commercial sources, a plausible synthetic route, a

standard biological evaluation protocol, and the relevant signaling pathway context.

Professionals in drug discovery and development can use this information as a foundational

resource for their research endeavors with this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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